molecular formula C29H36N2O6 B8193690 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid

Katalognummer: B8193690
Molekulargewicht: 508.6 g/mol
InChI-Schlüssel: PWWZFDWNPHKHLO-VWLOTQADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features two critical protecting groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile group that enables selective deprotection during solid-phase peptide synthesis (SPPS).
  • Boc (tert-butoxycarbonyl): An acid-labile group that stabilizes the piperidin-4-yl side chain during synthesis .

The compound’s stereochemistry (S-configuration) is critical for maintaining enantioselectivity in drug design .

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O6/c1-29(2,3)37-28(35)31-16-14-19(15-17-31)12-13-25(26(32)33)30-27(34)36-18-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24-25H,12-18H2,1-3H3,(H,30,34)(H,32,33)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWZFDWNPHKHLO-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Boc Protection of Piperidine

Starting material : Piperidin-4-ylbutanoic acid.
Reagents : Boc₂O (di-tert-butyl dicarbonate), base (e.g., DMAP, TEA).
Conditions :

  • Solvent: Dichloromethane (DCM) or THF.

  • Temperature: 0°C to room temperature.

  • Time: 4–12 hours.

Mechanism : Boc₂O reacts with the secondary amine of piperidine under basic conditions, forming the Boc-protected intermediate. The reaction is monitored via TLC or LC-MS for completion.

Yield : 85–92%.

Fmoc Protection of the α-Amino Group

Starting material : Boc-protected piperidin-4-ylbutanoic acid.
Reagents : Fmoc-Cl (fluorenylmethyloxycarbonyl chloride), base (e.g., NaHCO₃, TEA).
Conditions :

  • Solvent: DMF or DCM.

  • Temperature: 0°C to room temperature.

  • Time: 2–6 hours.

Mechanism : Fmoc-Cl reacts with the primary amine, forming a stable carbamate. Excess base neutralizes HCl byproduct.

Critical Note :

  • Racemization risk at C2 is minimized by maintaining pH < 9 and temperatures < 25°C.

  • Anhydrous conditions prevent hydrolysis of Fmoc-Cl.

Yield : 78–88%.

Stereoselective Synthesis of (S)-Configuration

The S-configuration is introduced via:

  • Chiral Pool Strategy : Use of L-lysine or L-glutamic acid derivatives as starting materials.

  • Asymmetric Catalysis : Employing chiral catalysts (e.g., Evans oxazolidinones) during carboxylate activation.

Industrial Approach :

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze racemic mixtures, enriching the S-enantiomer.

  • Yield : 70–80% enantiomeric excess (ee) before crystallization.

Coupling and Purification

Solid-Phase Peptide Synthesis (SPPS) Integration :

  • Resin Loading : Wang or Rink amide resin functionalized with the Boc-piperidine intermediate.

  • Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min).

  • Activation : HATU/DIPEA or PyBOP/HOAt in DMF (40 min per coupling).

Purification :

  • Reverse-Phase HPLC : C18 column, 10–90% acetonitrile/water (0.1% TFA).

  • Lyophilization : Yields >95% purity.

Industrial-Scale Optimization

Byproduct Management

  • Diketopiperazine Formation : Mitigated by using bulky coupling agents (e.g., HATU over HOBt).

  • O-Acylation : Suppressed via pre-activation of carboxylates with HOAt.

Analytical Validation

Quality Control Metrics

TechniqueTarget Specification
HPLC Purity≥98%
Chiral HPLC ee≥99%
Residual Solvents<0.1% (ICH Q3C)

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, Fmoc ArH), 4.20 (m, CH-Fmoc), 3.10 (m, piperidine-H).

  • HRMS (ESI+) : m/z 529.2541 [M+H]⁺ (calc. 529.2545).

Challenges and Solutions

Racemization During Fmoc Protection

  • Cause : Base-induced epimerization at C2.

  • Solution : Use weaker bases (e.g., NaHCO₃) and lower temperatures (0°C).

Low Coupling Efficiency in SPPS

  • Cause : Steric hindrance from Boc-piperidine.

  • Solution : Double coupling with 3.5 eq Fmoc-amino acid and extended reaction time (60 min).

Recent Advances (Post-2020)

  • Flow Chemistry : Continuous Boc/Fmoc protection reduces reaction time by 40%.

  • Biocatalytic Deprotection : Lipases replace piperidine for greener Fmoc removal .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is in peptide synthesis. The Fmoc group allows for the protection of the amino group during synthesis, enabling the construction of complex peptides with high purity and yield.

Table 1: Comparison of Fmoc vs. Boc Protection Strategies

FeatureFmoc ProtectionBoc Protection
Deprotection ConditionsMild base (e.g., piperidine)Strong acid (e.g., TFA)
StabilityStable under basic conditionsSensitive to basic conditions
ApplicationWidely used in solid-phase synthesisCommonly used in solution-phase synthesis
Removal RateRapid removalSlower removal

Drug Development

The compound has potential applications in drug development, particularly for creating peptide-based therapeutics. Its ability to form stable structures makes it suitable for designing inhibitors or modulators for various biological targets.

Case Study: Anticancer Peptides
Research has demonstrated that peptides synthesized using Fmoc-protected amino acids exhibit significant anticancer activity against various cell lines. For instance, a study reported that specific peptide sequences derived from this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.

Bioconjugation Techniques

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is also utilized in bioconjugation processes to attach drugs or imaging agents to biomolecules, enhancing their therapeutic efficacy and targeting capabilities.

Table 2: Applications of Bioconjugation

ApplicationDescription
Targeted Drug DeliveryEnhances specificity and reduces side effects
Diagnostic ImagingImproves visualization of specific tissues or cells
Vaccine DevelopmentAids in the design of more effective vaccines

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of peptides synthesized from this compound. These studies indicate that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study: Antimicrobial Peptides
A series of peptides derived from (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

Wirkmechanismus

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Boc group protects the piperidine moiety. During peptide synthesis, these protecting groups are selectively removed to allow for the sequential addition of amino acids, ensuring the correct sequence and structure of the final peptide.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound belongs to a family of Fmoc/Boc-protected amino acids. Below is a detailed comparison with structurally similar derivatives:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Structural Differences Applications Stability/Solubility Toxicity (GHS) Reference
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid (CDS020779) Methoxy group replaces piperidin-4-yl-Boc Peptide backbone modification Higher polarity due to methoxy; soluble in DMF/DCM Acute toxicity (Category 4, oral/dermal/inhalation)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (2044710-58-7) Methylated amino group; methoxy-oxo side chain Probable protease inhibitor studies Lower solubility in polar solvents Acute toxicity (Category 4); incomplete toxicity profile
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid (401916-49-2) tert-Butylphenyl substituent; R-configuration Lipophilic peptide analogs High lipophilicity; stable in acidic conditions No specific data; research use only
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (221352-74-5) Pyrrolidine ring; dual Boc/Fmoc protection Conformationally constrained peptides Moderate solubility (DMF/THF); stable at RT Not classified; limited data
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (139551-74-9) Branched dimethyl side chain Steric hindrance studies Low water solubility; requires DMSO No hazard data

Key Findings:

tert-Butylphenyl (CAS 401916-49-2): Increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Stereochemical Impact: The S-configuration in the target compound is crucial for mimicking natural amino acids, whereas R-configured analogs (e.g., CAS 401916-49-2) may alter receptor binding .

Stability and Deprotection: Fmoc/Boc dual protection allows orthogonal deprotection (Fmoc: piperidine; Boc: TFA), critical for stepwise peptide elongation . Methylated amino groups (e.g., CAS 2044710-58-7) resist enzymatic degradation but complicate deprotection .

Toxicity Profiles :

  • Most analogs show acute toxicity (Category 4) , requiring handling in ventilated environments. Piperidin-4-yl derivatives may pose additional risks due to amine reactivity .

Biologische Aktivität

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid, often abbreviated as Fmoc-Amino Acid derivative, is a significant molecule in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on current research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including the protection of the amine group using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions. The final product is achieved through coupling with a tert-butoxycarbonyl-protected piperidine derivative. The structural integrity provided by the fluorenyl moiety enhances its stability and biological interactions.

Key Structural Features

FeatureDescription
Fluorenyl GroupProvides stability and potential for π-π stacking interactions.
Piperidine RingImparts flexibility and can influence receptor binding.
Fmoc ProtectionShields reactive sites during synthesis, allowing for selective reactions.

2.1 Antimicrobial Activity

Research indicates that derivatives of fluorenone exhibit antimicrobial properties against various strains of bacteria and fungi. For instance, compounds similar to the fluorenyl structure have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting that the substituents on the aryl moiety significantly affect their inhibitory capabilities .

2.2 Antiproliferative Effects

Studies have demonstrated that certain fluorenone derivatives act as type I topoisomerase inhibitors, which are crucial in cancer therapy due to their ability to interfere with DNA replication and transcription processes. The introduction of specific side chains has been linked to enhanced antiproliferative activity, indicating the importance of molecular design in therapeutic efficacy .

2.3 Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For example, modifications to the fluorenone structure have been associated with inhibitory effects on enoyl-ACP reductase (InhA), a target for developing new tuberculosis treatments .

3. Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

  • Study on Antimicrobial Properties : A recent study evaluated new O-aryl-carbamoyl-fluorene derivatives against multiple microbial strains, revealing that structural variations significantly influenced their antimicrobial efficacy .
  • Antiproliferative Activity Research : Another investigation focused on synthesizing 2,7-diamidofluorenones and assessing their antiproliferative effects against cancer cell lines, demonstrating promising results as potential anticancer agents .

4. Conclusion

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid represents a versatile compound with significant biological activities, including antimicrobial and antiproliferative effects. Ongoing research into its mechanism of action and structural optimization continues to reveal its potential as a lead compound in drug development.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use safety glasses, face shields (tested to NIOSH/EN 166 standards), and nitrile gloves to avoid skin/eye contact .
  • Ventilation : Ensure fume hoods or local exhaust ventilation to prevent inhalation of dust/aerosols .
  • Storage : Keep containers tightly sealed in a cool, dry, and well-ventilated area away from heat sources .
  • Spill Management : Collect spills using non-sparking tools, avoid dust generation, and dispose via authorized waste handlers .

Q. How is this compound synthesized, and what role do its protecting groups play?

  • Methodological Answer :

  • Synthesis Steps :

Introduce the Fmoc (fluorenylmethoxycarbonyl) group to protect the amino group during peptide coupling .

Use Boc (tert-butoxycarbonyl) to protect the piperidine nitrogen, ensuring selective deprotection under acidic conditions (e.g., TFA) .

  • Key Reaction : Coupling via EDC/HOBt or DIC/oxyma in DMF, followed by purification via flash chromatography .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Peptide Synthesis : Acts as a protected amino acid derivative for solid-phase peptide synthesis (SPPS) .
  • Drug Design : Serves as a building block for protease inhibitors or G-protein-coupled receptor (GPCR) ligands due to its rigid piperidine moiety .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis using this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10–30 minutes) and improves yield by 15–20% compared to conventional heating .
  • Solvent Choice : Use DMF:DCM (1:1) to enhance solubility and minimize steric hindrance during resin loading .
  • Coupling Agents : Employ PyBOP or HATU for sterically hindered residues, monitoring by Kaiser test .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Fmoc (δ 7.3–7.8 ppm) and Boc (δ 1.4 ppm) group retention .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected for C₃₂H₃₉N₃O₆: 578.28) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

Q. How can solubility challenges in non-polar reaction media be addressed?

  • Methodological Answer :

  • Co-Solvent Systems : Add 10–20% THF or DMSO to toluene or DCM to improve dissolution .
  • Temperature Control : Preheat reaction mixtures to 40–50°C to enhance kinetic solubility .
  • Derivatization : Temporarily introduce solubilizing tags (e.g., Fmoc-Lys(Boc)-OH) for hydrophobic steps .

Q. What strategies mitigate racemization during deprotection of the Fmoc group?

  • Methodological Answer :

  • Deprotection Conditions : Use 20% piperidine in DMF for ≤10 minutes to minimize base-induced racemization .
  • Low-Temperature Workflow : Perform reactions at 0–4°C to stabilize the intermediate carbamate .
  • Additives : Include 0.1 M HOBt to suppress side reactions during Fmoc removal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.